QR2 Enzymatic Inhibition Potency: S32797 vs. Melatonin, Prazosin, and S29434 Across Three Orthogonal Assays
In a systematic head-to-head evaluation of eight MT3/hQR2 ligands, S32797 ranked second overall in potency with an average rank order of 2.00, positioning it between the most potent tetracyclic inhibitor S29434 (rank 1.00) and the melatonin-derived ligand 2-I-MCA-NAT (rank 3.00) [1]. Across three independent assay formats, S32797 exhibited IC50 values of 498 ± 2.4 nM (mammalian cell menadione/BNAH assay), 704 ± 10 nM (recombinant QR2 menadione/NMeH assay), and 637 ± 80 nM (recombinant QR2 formazan/NMeH assay) [1]. By comparison, the natural ligand melatonin (MLT) required approximately 260-fold higher concentrations in the cell-based assay (IC50 = 130,000 ± 35,000 nM), and the reference inhibitor prazosin was approximately 8-fold less potent (IC50 = 4,000 ± 250 nM in the cell-based assay) [1]. The more potent S29434 (IC50 = 14 ± 7 nM, cell-based) achieves single-digit nanomolar potency but through a distinct binding orientation that precludes direct methoxy-mediated hydrogen bonds with Asn161 [1].
| Evidence Dimension | hQR2 enzymatic inhibition IC50 (nM) — Mammalian cell menadione/BNAH assay |
|---|---|
| Target Compound Data | 498.1 ± 2.4 nM (S32797) |
| Comparator Or Baseline | MLT (melatonin): 130,000 ± 35,000 nM; Prazosin: 4,000 ± 250 nM; 2-I-MCA-NAT: 650 ± 43 nM; S29434: 14 ± 7 nM |
| Quantified Difference | S32797 is ~261-fold more potent than MLT, ~8-fold more potent than prazosin, ~1.3-fold more potent than 2-I-MCA-NAT, and ~36-fold less potent than S29434 in the cell-based assay |
| Conditions | Mammalian cell lysate menadione/BNAH IC50 assay; recombinant hQR2 menadione/NMeH assay; recombinant hQR2 formazan/NMeH assay (Pegan et al., Protein Sci. 2011, Table I) |
Why This Matters
For researchers selecting a QR2 inhibitor probe, S32797 offers an intermediate potency window (~0.5–0.7 μM) that avoids the extreme potency (and potential off-target risks at low picomolar occupancy) of S29434 while providing >250-fold discrimination over endogenous melatonin, enabling clearer pharmacological signal attribution in cellular models.
- [1] Pegan SD, Sturdy M, Ferry G, Delagrange P, Boutin JA, Mesecar AD. X-ray structural studies of quinone reductase 2 nanomolar range inhibitors. Protein Sci. 2011;20(7):1182-1195. Table I. DOI: 10.1002/pro.647. PMID: 21538647. View Source
